![molecular formula C13H13ClN2O5 B2747507 3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 937626-14-7](/img/structure/B2747507.png)

3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

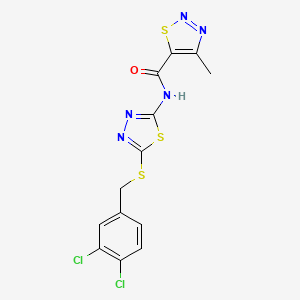

The compound “3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a complex organic molecule. It is similar to the compound “3-(3,4-Dimethoxyphenyl)propanoic acid”, which is an orally active short-chain fatty acid (SCFA) . It stimulates γ globin gene expression and erythropoiesis in vivo and is used for the β hemoglobinopathies and other anemias .

Molecular Structure Analysis

The molecular structure of “3-(3,4-Dimethoxyphenyl)propanoic acid” is given by the linear formula: (CH3O)2C6H3CH2CH2CO2H . The molecular weight is 210.23 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,4-Dimethoxyphenyl)propanoic acid” include a molecular weight of 210.23 , and it’s a solid at room temperature . The melting point is 96-97 °C (lit.) .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of novel compounds involving oxadiazole scaffolds, such as 3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, involves multiple steps, including the transformation of starting materials through various chemical reactions to achieve the final compounds. These processes often involve nucleophilic substitution reactions and are confirmed through spectral and elemental analysis. The structural confirmation plays a crucial role in understanding the compound's potential interactions and mechanism of action in biological systems (Nazir et al., 2018).

Pharmacological Properties and Applications

- Antimicrobial Activity : Oxadiazole derivatives have been evaluated for their in vitro inhibitory potential against various pathogens, showing potent antimicrobial properties. This suggests their potential use in developing new antimicrobial agents (Wang et al., 2006).

- Anti-inflammatory and Analgesic Properties : Research indicates that these compounds exhibit significant anti-inflammatory and analgesic activities, making them candidates for developing new anti-inflammatory and pain management therapies (Basra et al., 2019).

- Antiproliferative Activity : Certain oxadiazole derivatives demonstrate antiproliferative effects against various cancer cell lines, suggesting their potential in cancer therapy. The mechanisms of action include inducing apoptosis and inhibiting key enzymes involved in cancer cell proliferation (Pantelić et al., 2021).

Mecanismo De Acción

Target of Action

The primary target of 3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is the γ-globin gene . This gene plays a crucial role in the production of hemoglobin, a protein in red blood cells that carries oxygen throughout the body.

Mode of Action

The compound interacts with its target by stimulating the expression of the γ-globin gene . This interaction leads to an increase in the production of γ-globin, a component of fetal hemoglobin (HbF). HbF has a higher affinity for oxygen than adult hemoglobin, improving oxygen transport in conditions where oxygen delivery is compromised.

Biochemical Pathways

The compound affects the erythropoiesis pathway , which is the process of producing red blood cells . By stimulating the γ-globin gene, the compound promotes the production of red blood cells, enhancing the body’s oxygen-carrying capacity.

Pharmacokinetics

It is known to beorally active , suggesting good bioavailability .

Result of Action

The stimulation of γ-globin gene expression and promotion of red blood cell production result in an increase in the body’s oxygen-carrying capacity . This can be beneficial in conditions such as β-hemoglobinopathies and other anemias, where the body’s ability to transport oxygen is compromised.

Safety and Hazards

The safety data sheet for “3-(3,4-Dimethoxyphenyl)propanoic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Propiedades

IUPAC Name |

3-[3-(3-chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O5/c1-19-9-6-7(5-8(14)12(9)20-2)13-15-10(21-16-13)3-4-11(17)18/h5-6H,3-4H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNRWUNQNXYINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2=NOC(=N2)CCC(=O)O)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Methylphenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2747424.png)

![2-chloro-4-fluoro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2747429.png)

![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)

![7-benzyl-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2747436.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2747439.png)

![N-(1-cyanocyclopentyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2747445.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2747447.png)